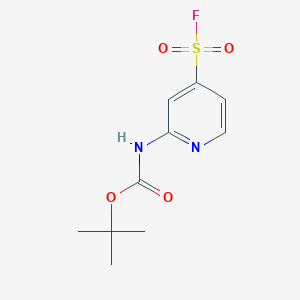

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O4S/c1-10(2,3)17-9(14)13-8-6-7(4-5-12-8)18(11,15)16/h4-6H,1-3H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQWNMWXMWWOCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate typically involves the reaction of 4-fluorosulfonylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorosulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted amine derivative.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .

Comparison with Similar Compounds

Research Methodologies

Structural elucidation of related compounds relies on crystallographic tools like SHELX and ORTEP-III , while synthesis optimization employs computational programs like SIR97 . These methods ensure accurate determination of bond lengths, angles, and intermolecular interactions, which are critical for rational design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-(4-fluorosulfonylpyridin-2-yl)carbamate, and how do reaction conditions influence yield and purity?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting 4-fluorosulfonylpyridin-2-amine with tert-butyl carbamate derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Solvent choice (e.g., DMF or THF) and temperature (40–60°C) critically affect yield. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended, with purity validated by HPLC (>95%) and (e.g., tert-butyl group protons at δ 1.4–1.5 ppm) .

Q. How can the structural integrity of This compound be confirmed post-synthesis?

- Methodological Answer: Use X-ray crystallography (e.g., SHELX or SIR97 software ) for definitive confirmation. For routine analysis, combine (fluorosulfonyl group at δ −60 to −65 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks. IR spectroscopy can confirm carbamate C=O stretches (~1680–1720 cm) and S=O stretches (~1350–1450 cm) .

Q. What safety protocols are essential when handling This compound?

- Methodological Answer: Wear PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid exposure to moisture, as fluorosulfonyl groups may hydrolyze to release HF. In case of skin contact, rinse immediately with water for 15 minutes and apply calcium gluconate gel. Store under inert gas (argon) at −20°C to prevent decomposition .

Advanced Research Questions

Q. How does the fluorosulfonyl group influence the compound’s reactivity in cross-coupling reactions, and how can competing side reactions be minimized?

- Methodological Answer: The electron-withdrawing fluorosulfonyl group enhances electrophilicity at the pyridine ring, facilitating Suzuki-Miyaura couplings. However, it may also lead to undesired sulfonate ester formation. To suppress this, use anhydrous conditions, Pd catalysts (e.g., Pd(PPh)), and mild bases (KCO). Monitor reaction progress via TLC and quench intermediates with aqueous NHCl .

Q. What computational methods are effective for predicting the stability of This compound under varying pH conditions?

- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G* level) to model hydrolysis pathways. The fluorosulfonyl group’s susceptibility to nucleophilic attack increases at pH > 6. Experimental validation via pH-dependent stability studies (HPLC monitoring over 24 hours at pH 3–9) is recommended. Buffer systems (e.g., phosphate for pH 7) should mimic biological conditions .

Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved for this compound?

- Methodological Answer: Use SHELXL for refinement , ensuring high-resolution data (≤ 0.8 Å). If discrepancies persist, check for twinning or disorder in the fluorosulfonyl moiety. Compare with analogous structures (e.g., tert-butyl carbamates with sulfonyl groups ) to identify trends. Employ ORTEP-3 for graphical validation of thermal ellipsoids .

Q. What strategies optimize the use of This compound in multi-step syntheses, particularly in protecting group compatibility?

- Methodological Answer: The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved by TFA. Plan synthetic sequences to avoid acidic or reductive steps (e.g., LiAlH) that might degrade the fluorosulfonyl group. For orthogonal protection, consider Fmoc or Alloc groups in tandem with Boc .

Data Analysis and Troubleshooting

Q. How should researchers address inconsistent biological activity data in assays involving this compound?

- Methodological Answer: Verify compound purity (HPLC, NMR) and solubility (DMSO stock solutions < 10 mM). Test for aggregation artifacts using detergent (e.g., 0.01% Tween-20) or dynamic light scattering. Compare with structurally related controls (e.g., non-fluorinated analogs) to isolate the fluorosulfonyl group’s contribution .

Q. What analytical techniques are most reliable for detecting decomposition products of This compound during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.